N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
This would typically involve providing the IUPAC name, molecular formula, and possibly the structure of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity information.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve detailing any known reactions that the compound undergoes, including the conditions and reagents required for these reactions.Physical And Chemical Properties Analysis
This could include information on the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Chemical Properties and Biological Activity
- N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is part of the triazole and pyridazinone chemical families. The triazole derivatives, including 1,2,4-triazole, have been identified for their biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. They have been the focus of extensive research for developing new biologically active substances (Kaplaushenko, 2019; Parchenko, 2019; Ohloblina, 2022).
Antibacterial Applications
- The compounds with 1,2,4-triazole structure have shown significant antibacterial activity, especially against Staphylococcus aureus. The 1,2,4-triazole derivatives can inhibit several bacterial mechanisms like DNA gyrase and penicillin-binding protein. Some of these derivatives are already being used in clinical practice to treat bacterial infections (Li & Zhang, 2021).
Role in Synthesis and Catalysis
- Heterocyclic N-oxide molecules, closely related to the chemical structure of the compound, play a crucial role in organic synthesis, catalysis, and drug development due to their diverse functionalities and biological importance. They have been used in asymmetric catalysis, metal complex formation, and as catalysts themselves. These compounds have shown potential in various medicinal applications, including possessing anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Pyrimidine-Based Optical Sensors
- Pyrimidine derivatives are known for their applications in developing optical sensors and their biological and medicinal relevance. Their ability to form coordination as well as hydrogen bonds makes them ideal for sensing applications. The review covering literature from 2005 to 2020 discusses various pyrimidine-based optical sensors, emphasizing their significance in both sensing material usage and biological applications (Jindal & Kaur, 2021).
Safety And Hazards
This would involve detailing any known hazards associated with the compound, as well as appropriate safety precautions when handling it.
Future Directions
This could involve potential applications of the compound, or areas where further research is needed.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-30-18-10-8-17(9-11-18)23-26-25-20-12-13-22(27-28(20)23)31-14-21(29)24-19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWZHYIGNFULPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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